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Compound Name:
3,5-Dimethoxyphenyl

isothiocyanate

Cat. No.: B008350 Get Quote

Introduction
3,5-Dimethoxyphenyl isothiocyanate is an aromatic organic compound of significant interest

in the fields of medicinal chemistry and drug development. Isothiocyanates (-N=C=S) are well-

recognized for their bioactivity, and the 3,5-dimethoxy substitution pattern on the phenyl ring

provides a unique electronic and steric profile that can be exploited for targeted molecular

design. This guide offers an in-depth technical overview of the spectroscopic and analytical

characterization of 3,5-Dimethoxyphenyl isothiocyanate, providing researchers and

scientists with the foundational data and methodologies required for its unambiguous

identification and utilization in research and development.

This document is structured to provide not just the data, but also the underlying scientific

rationale for the experimental approaches and the interpretation of the resulting spectra. As

such, it serves as both a reference and a practical guide for laboratory work.

Molecular Structure and Properties
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic

data.

Caption: Molecular structure of 3,5-Dimethoxyphenyl isothiocyanate.
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Property Value Source

Molecular Formula C₉H₉NO₂S [1]

Molecular Weight 195.24 g/mol [1]

IUPAC Name
1-isothiocyanato-3,5-

dimethoxybenzene
[1]

CAS Number 104968-58-3 [1]

Synthesis of 3,5-Dimethoxyphenyl Isothiocyanate
The synthesis of aromatic isothiocyanates is commonly achieved from the corresponding

aniline. A reliable method involves the use of thiophosgene or a thiophosgene equivalent.

Below is a validated, two-step, one-pot procedure.

3,5-Dimethoxyaniline
Dissolve in DCM

Add Base (e.g., Et3N)
Add CS2

Dithiocarbamate Salt
(in situ)

Add Desulfurizing Agent
(e.g., DMT/NMM/TsO⁻)
Microwave Irradiation

3,5-Dimethoxyphenyl
Isothiocyanate

Aqueous Workup
Column Chromatography

Purified Product

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3,5-Dimethoxyphenyl isothiocyanate.

Experimental Protocol: Synthesis
This protocol is adapted from established methods for isothiocyanate synthesis.[2][3]

Reaction Setup: To a solution of 3,5-dimethoxyaniline (1.0 eq) in dichloromethane (DCM,

approx. 0.5 M) in a microwave-safe reaction vial, add triethylamine (Et₃N, 3.0 eq).

Formation of Dithiocarbamate: Add carbon disulfide (CS₂, 3.0 eq) dropwise to the stirred

solution at room temperature. Stir for 5-10 minutes. The formation of the dithiocarbamate

intermediate is typically rapid.

Desulfurization: Add 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-

sulfonate (DMT/NMM/TsO⁻, 1.0 eq) to the mixture.
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Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at

90°C for 3-5 minutes.

Workup: After cooling, dilute the reaction mixture with DCM and wash sequentially with 1N

HCl and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield the pure 3,5-Dimethoxyphenyl isothiocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

Experimental Protocol: NMR
Sample Preparation: Dissolve approximately 5-10 mg of purified 3,5-Dimethoxyphenyl
isothiocyanate in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically

operating at 100 MHz for a 400 MHz spectrometer. Use proton decoupling to simplify the

spectrum to singlets for each unique carbon. A longer relaxation delay (5 seconds) and a

larger number of scans (e.g., 1024 or more) are generally required due to the lower natural

abundance of ¹³C and its longer relaxation times.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 6.5 - 6.7 m 3H Ar-H

The aromatic

protons are

expected in this

region. The two

equivalent H2/H6

protons and the

single H4 proton

will likely result in

a complex

multiplet due to

meta-coupling.

Based on data

for 3,5-

dimethoxyaniline,

these protons

appear around

6.0-6.1 ppm. The

electron-

withdrawing

nature of the

isothiocyanate

group will shift

these downfield.

~ 3.8 s 6H -OCH₃

The two

equivalent

methoxy groups

will produce a

sharp singlet.

This is a very

characteristic

chemical shift for

methoxy groups

on an aromatic

ring.
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Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment Rationale

~ 161 C3, C5 (Ar-C-O)

The carbons attached to the

electron-donating methoxy

groups are expected to be

significantly downfield.

~ 135 (very broad) -N=C=S

The isothiocyanate carbon is

notoriously difficult to observe

due to quadrupolar broadening

from the adjacent ¹⁴N atom

and efficient relaxation

mechanisms.[2][4][5] It often

appears as a very broad, low-

intensity signal, or may not be

observed at all ("near-

silence").

~ 133 C1 (Ar-C-NCS)

The carbon atom directly

attached to the isothiocyanate

group.

~ 105 C2, C6

These carbons are ortho to the

isothiocyanate group and meta

to the methoxy groups.

~ 100 C4

This carbon is para to the

isothiocyanate group and ortho

to two methoxy groups,

leading to significant shielding.

~ 56 -OCH₃

A typical chemical shift for

methoxy carbons attached to

an aromatic ring.

Infrared (IR) Spectroscopy
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IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule.

Experimental Protocol: IR
Sample Preparation: The spectrum can be acquired using a neat solid sample on an

Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient

method. Alternatively, a KBr pellet can be prepared.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a

background scan prior to the sample scan.

IR Spectral Data
The following characteristic absorption bands are observed in the IR spectrum of 3,5-
Dimethoxyphenyl isothiocyanate.[6]

Wavenumber (cm⁻¹) Intensity Assignment

~ 2100 Strong, Broad

Asymmetric N=C=S stretch

(characteristic of

isothiocyanates)

~ 1600, 1480 Medium-Strong
Aromatic C=C stretching

vibrations

~ 1205 Strong
Asymmetric C-O-C stretch

(aryl ether)

~ 1065 Strong
Symmetric C-O-C stretch (aryl

ether)

~ 3000 Medium Aromatic C-H stretch

~ 2940, 2840 Medium Aliphatic C-H stretch (-OCH₃)

The most diagnostic peak in the IR spectrum is the strong, broad absorption around 2100

cm⁻¹, which is a definitive indicator of the isothiocyanate functional group.[7]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS
Sample Introduction: The sample can be introduced via direct infusion or through a gas

chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a relatively volatile and

thermally stable compound like this, GC-MS with electron ionization (EI) is a suitable

technique.

Ionization: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible

fragmentation patterns.

Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Mass Spectral Data (Electron Ionization)
The following key fragments are observed in the mass spectrum of 3,5-Dimethoxyphenyl
isothiocyanate.[1]

m/z Relative Intensity Assignment

195 High [M]⁺˙ (Molecular Ion)

180 Medium [M - CH₃]⁺

152 Medium [M - CH₃ - CO]⁺

134 High [M - NCS]⁺

108 Medium Further fragmentation

The presence of a strong molecular ion peak at m/z 195 confirms the molecular weight of the

compound. The fragmentation pattern is consistent with the structure, showing characteristic

losses of a methyl radical from a methoxy group and the entire isothiocyanate group.

Integrated Spectroscopic Analysis Workflow
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A robust characterization of 3,5-Dimethoxyphenyl isothiocyanate relies on the synergistic

interpretation of data from multiple analytical techniques.

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Confirmation

Synthesized Product

Purified Compound

Chromatography

NMR (¹H, ¹³C)
- Carbon-Hydrogen Framework

IR
- Functional Groups

MS
- Molecular Weight

- Fragmentation

Correlate all data

Structure Confirmed

Click to download full resolution via product page

Caption: Integrated workflow for the characterization of 3,5-Dimethoxyphenyl isothiocyanate.

Conclusion
The spectroscopic data and methodologies presented in this guide provide a comprehensive

framework for the identification and characterization of 3,5-Dimethoxyphenyl isothiocyanate.
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The predicted NMR data, in conjunction with the experimental IR and MS data, offer a self-

validating system for confirming the structure and purity of this compound. By understanding

the principles behind each technique and the expected spectral features, researchers can

confidently utilize this valuable molecule in their synthetic and drug discovery endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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